
N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide is a complex organic compound known for its potential applications in medicinal and chemical research. Structurally, it is distinguished by its combination of fluoropyrimidinyl, pyrrolidinyl, sulfonyl, and methylphenyl groups, which together impart unique properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide involves multi-step organic reactions. A typical pathway might start with the functionalization of the pyrrolidine ring and subsequent coupling reactions with the fluoropyrimidine and methylphenyl moieties under controlled temperature and solvent conditions.
Industrial Production Methods: In an industrial setting, large-scale synthesis would likely employ automated reactors for precision in temperature and pressure control, using standard organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Catalysts such as palladium on carbon (Pd/C) could be used to facilitate the coupling reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide undergoes a variety of chemical reactions, including:
Oxidation and reduction reactions
Substitution reactions
Hydrolysis under acidic or basic conditions
Oxidation: : Typically achieved with agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Commonly involves hydrogenation using Pd/C.
Substitution: : Often involves halogenating agents such as N-bromosuccinimide (NBS).
Major Products: The primary products of these reactions vary based on the pathway but generally include modified pyrimidine and phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate in the construction of more complex molecules.
Biology: Its structural properties are investigated for potential bioactivity, including binding to biological targets like enzymes or receptors.
Medicine: Research explores its use in pharmaceuticals, particularly in designing drugs for conditions requiring precise interaction with cellular pathways.
Industry: Beyond medicinal chemistry, the compound’s sulfonyl and pyrimidinyl features make it a candidate for material science applications, including the development of new polymers or specialty chemicals.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets within biological systems. Its fluoro group and pyrrolidine ring play a critical role in binding to proteins, possibly inhibiting or modifying enzyme activity. These interactions are facilitated through hydrogen bonding, van der Waals forces, and π-π stacking interactions, impacting pathways involved in disease progression or cellular function.
Comparación Con Compuestos Similares
Compared to other compounds with similar functional groups:
N-(4-((3-((6-ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide: : Substituting fluorine with chlorine changes its reactivity and biological activity.
N-(4-((3-((6-methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide: : The methyl group affects its pharmacokinetics and binding affinity.
This makes N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide unique due to its specific combination of functional groups and their synergistic effects.
Is there a particular section you'd like to dive deeper into or another compound you want to discuss?
Propiedades
IUPAC Name |
N-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O4S/c1-4-16-19(21)20(23-12-22-16)29-15-8-9-25(11-15)30(27,28)17-7-6-14(10-13(17)3)24-18(26)5-2/h6-7,10,12,15H,4-5,8-9,11H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPVFBMVQBVQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=C(C=C(C=C3)NC(=O)CC)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)
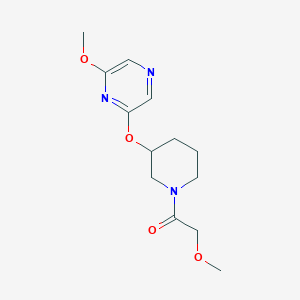


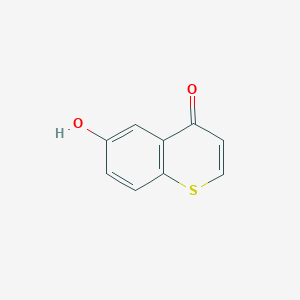
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)
![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)
![N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide](/img/structure/B2503915.png)
![6-bromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B2503916.png)
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2503919.png)
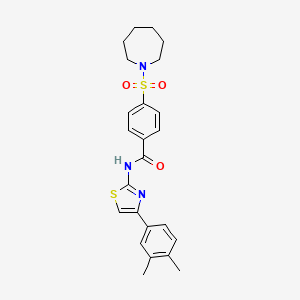
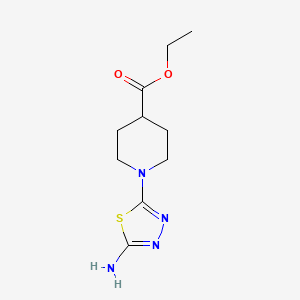
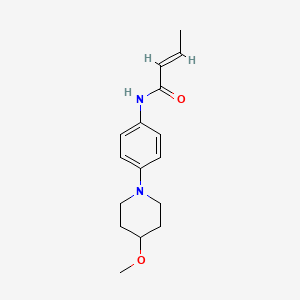
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(naphthalen-1-yl)methyl]urea](/img/structure/B2503925.png)
